{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol
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Overview
Description
{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
The synthesis of {1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol typically involves the reaction of 3,5-dimethoxybenzyl chloride with piperidin-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with reagents like halides or amines.
Hydrogenation: The compound can be hydrogenated to reduce double bonds or aromatic rings using catalysts like palladium on carbon.
Scientific Research Applications
{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of {1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
Piperidin-4-ylmethanol: A similar compound without the 3,5-dimethoxyphenyl group.
3,5-Dimethoxybenzyl chloride: A precursor used in the synthesis of the target compound.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Each of these compounds has unique properties and applications, with this compound standing out due to its specific structural features and potential biological activities.
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C15H23NO3/c1-18-14-7-13(8-15(9-14)19-2)10-16-5-3-12(11-17)4-6-16/h7-9,12,17H,3-6,10-11H2,1-2H3 |
InChI Key |
ICBAKDRSLRFZLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)CO)OC |
Origin of Product |
United States |
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